molecular formula C26H31NO3S B287933 N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide

N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide

Cat. No. B287933
M. Wt: 437.6 g/mol
InChI Key: SCOLSLSJLUGQMW-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase), which is involved in the regulation of B cell receptor signaling pathways.

Mechanism of Action

N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide selectively binds to and inhibits the activity of BTK, a protein kinase that plays a critical role in the regulation of B cell receptor signaling pathways. By blocking BTK activity, this compound disrupts the downstream signaling cascades that promote cancer cell survival and proliferation. This leads to apoptosis and tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. It induces apoptosis in cancer cells and inhibits the growth of tumors in animal models. In addition, this compound has been found to enhance the anti-tumor activity of other drugs, such as rituximab and lenalidomide.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide is its selectivity for BTK. This allows for more targeted inhibition of B cell receptor signaling pathways, which may reduce the risk of off-target effects. However, this compound has also been found to have limited efficacy in certain types of cancer, such as chronic lymphocytic leukemia. In addition, its safety profile and optimal dosing regimen have not yet been fully established.

Future Directions

There are several potential future directions for the development of N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide as a therapeutic agent. One area of research is the identification of biomarkers that can predict response to this compound treatment. This could help to identify patients who are most likely to benefit from the drug. Another area of research is the development of combination therapies that incorporate this compound with other drugs, such as immune checkpoint inhibitors, to enhance anti-tumor activity. Finally, further studies are needed to establish the safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis method of N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide involves several steps, starting with the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1-(diphenylmethyl)-2-methylpropan-1-ol in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride and sodium acetate to form the oxime. The final step involves the reaction of the oxime with phosphorus oxychloride to form this compound.

Scientific Research Applications

N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide has been extensively studied for its potential as a therapeutic agent in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit B cell receptor signaling pathways and induce apoptosis in cancer cells. In addition, this compound has been found to enhance the anti-tumor activity of other drugs, such as rituximab and lenalidomide.

properties

Molecular Formula

C26H31NO3S

Molecular Weight

437.6 g/mol

IUPAC Name

N-[(2S)-1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl]-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C26H31NO3S/c1-18(2)25(27-31(29,30)24-20(4)16-19(3)17-21(24)5)26(28,22-12-8-6-9-13-22)23-14-10-7-11-15-23/h6-18,25,27-28H,1-5H3/t25-/m0/s1

InChI Key

SCOLSLSJLUGQMW-VWLOTQADSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N[C@@H](C(C)C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C(C)C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C(C)C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.